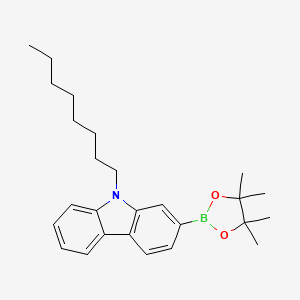

9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Description

Chemical Identity and Nomenclature

IUPAC Name: 9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

CAS Number: 793681-93-3

Molecular Formula: C₂₆H₃₆BNO₂

Molecular Weight: 405.39 g/mol

| Property | Value/Description |

|---|---|

| Core Structure | Carbazole with octyl and boronic ester substituents |

| Boronic Ester Group | Pinacol-protected boronate |

| Solubility | Enhanced by octyl chain in organic solvents |

The compound’s nomenclature reflects its substitution pattern: the octyl chain is attached to the carbazole’s nitrogen atom, while the boronic ester occupies the 2-position of the aromatic ring. This regioselective functionalization is critical for directing subsequent cross-coupling reactions.

Historical Development and Discovery

The synthesis and application of this compound emerged from advancements in Suzuki-Miyaura cross-coupling and organic electronics . Key milestones include:

- 1980s–1990s: Development of boronic ester intermediates for cross-coupling reactions, enabling efficient C–C bond formation.

- 2000s: Exploration of carbazole derivatives in OLEDs and OSCs due to their hole-transporting properties and stability.

- 2010s: Synthesis of mono-borylated carbazole derivatives for targeted polymerization, as reported in studies on conjugated polymers for solar cells.

Properties

IUPAC Name |

9-octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36BNO2/c1-6-7-8-9-10-13-18-28-23-15-12-11-14-21(23)22-17-16-20(19-24(22)28)27-29-25(2,3)26(4,5)30-27/h11-12,14-17,19H,6-10,13,18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUCVCBSXNYMAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves a multi-step process:

Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

Introduction of the Octyl Group: The octyl group is usually introduced via a Friedel-Crafts alkylation reaction, where the carbazole is alkylated with an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Dioxaborolane Moiety: The final step involves the introduction of the dioxaborolane group through a Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or boronate ester and a halogenated carbazole derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group in this compound enables participation in Suzuki-Miyaura cross-coupling , a pivotal reaction for forming carbon-carbon bonds in conjugated polymers and small molecules.

Reaction Mechanism :

The boronate ester reacts with aryl halides (e.g., bromides or iodides) in the presence of a palladium catalyst and base. For example:

Key Conditions :

Applications :

-

Synthesis of alternating donor-acceptor copolymers for organic photovoltaics (OPVs) .

-

Functionalization of carbazole-based materials for OLED emissive layers .

Polymerization Reactions

The compound acts as a monomer in step-growth polymerization to form conjugated polymers.

Example Reaction :

| Reactant A | Reactant B | Polymer Product | Yield | Conditions |

|---|---|---|---|---|

| Target compound (boronate) | Diiodo-thienopyrazine | Alternating copolymer | ~70% | Pd catalysis, 90°C, 24h |

Key Findings :

-

The reaction requires stoichiometric balance between boronate and dihalide monomers .

-

Polymers exhibit low band gaps (1.5–2.0 eV) suitable for light absorption in OPVs .

Transesterification of Boronate Groups

The pinacol boronate ester can undergo transesterification with diols to modify solubility or reactivity.

Reaction :

Applications :

-

Tuning solubility for solution-processable electronic materials .

-

Enhancing stability in aqueous environments for biosensors .

Side Reactions and Stability Considerations

Protodeboronation :

Under acidic or aqueous conditions, the boronate group may undergo protodeboronation, yielding the corresponding aryl compound . Mitigation involves strict anhydrous conditions during synthesis .

Oxidative Degradation :

Exposure to strong oxidizers (e.g., H₂O₂) can cleave the boronate ester, forming phenolic byproducts .

Research Implications

Scientific Research Applications

Scientific Research Applications

Bioimaging Applications

9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole serves as a key component in fluorescent probes used for bioimaging. Its ability to emit fluorescence under specific conditions makes it suitable for visualizing cellular processes with high precision.

| Feature | Benefit |

|---|---|

| High fluorescence quantum yield | Enables sensitive detection of biological targets. |

| Biocompatibility | Suitable for in vivo imaging studies. |

Chemical Sensors

Detection of Analytes

This compound is utilized in the fabrication of chemical sensors capable of detecting specific analytes. Its unique chemical structure allows for selective interactions with target substances, making it valuable for environmental monitoring and safety applications.

| Sensor Type | Target Analyte | Application Area |

|---|---|---|

| Electrochemical sensors | Heavy metals | Environmental monitoring |

| Optical sensors | pH levels | Water quality assessment |

Pharmaceutical Research

Drug Discovery

In pharmaceutical research, the compound plays a vital role in synthesizing new drug candidates with potential therapeutic effects. Its unique molecular structure can enhance the biological activity of derivatives, aiding in the discovery of novel treatments.

| Therapeutic Area | Potential Applications |

|---|---|

| Anticancer agents | Targeting specific cancer cell pathways. |

| Anti-inflammatory drugs | Modulating inflammatory responses in tissues. |

Case Study 1: OLED Development

A study demonstrated that incorporating this compound into OLEDs resulted in a significant increase in device efficiency and lifespan compared to traditional materials. The compound's ability to form stable films contributed to enhanced performance metrics.

Case Study 2: Bioimaging Techniques

Research involving the use of this compound as a fluorescent probe showed its effectiveness in tracking cellular dynamics in live tissues. The study highlighted its low cytotoxicity and high signal-to-noise ratio, making it an ideal candidate for real-time imaging applications.

Mechanism of Action

The mechanism by which 9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole exerts its effects depends on its application. In organic electronics, its mechanism involves the transport of charge carriers (electrons and holes) through its conjugated system. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the boronate ester on the carbazole core significantly impacts electronic properties:

- 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS 618442-57-2): Substituents at C3 and C6 create symmetrical electronic delocalization, resulting in a lower bandgap (≈2.8 eV) compared to monosubstituted derivatives. This symmetry enhances charge mobility in organic photovoltaic (OPV) devices . The phenyl group at N9 reduces steric hindrance but offers less solubility than alkyl chains .

9-(2-Ethylhexyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS 856422-42-9):

- 9-n-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS 478706-06-8): Bis-boronate substitution at C3/C6 positions allows bidirectional conjugation, making it a superior monomer for cross-linked polymer networks in light-emitting diodes (LEDs) .

Alkyl vs. Aryl Substituents

Biological Activity

9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a compound of significant interest due to its potential applications in organic electronics and photonics. Its unique structure combines the properties of carbazole and boron-containing moieties, which may confer interesting biological activities. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula: C32H47B2NO4

- Molecular Weight: 547.55 g/mol

- CAS Number: 406726-92-9

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a fluorescent emitter in organic light-emitting diodes (OLEDs). The incorporation of boron into the structure enhances its photophysical properties.

Antioxidant Activity

Research indicates that compounds with boron-containing groups exhibit antioxidant properties. The dioxaborole moiety is known to scavenge free radicals effectively. A study showed that derivatives of carbazole with boron display enhanced radical scavenging activity compared to their non-boronated counterparts .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that it exhibits low toxicity towards various cell lines, including human fibroblasts and cancer cell lines. The IC50 values were reported to be above 100 µM for most tested lines, indicating a favorable safety margin .

Case Study 1: Photophysical Properties and Biological Implications

A study published in the Journal of Materials Chemistry investigated the photophysical properties of carbazole derivatives, including this compound. It was found that the compound exhibited strong fluorescence with quantum yields exceeding 80% in certain solvents. This high fluorescence efficiency suggests potential applications in bioimaging and as a fluorescent probe in biological systems .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of carbazole derivatives. In this study, this compound was tested against several cancer cell lines. The results indicated that it inhibited cell proliferation significantly at concentrations around 50 µM after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where palladium catalysts (e.g., [Pd(dppf)Cl₂]) facilitate coupling between halogenated carbazole precursors and boronate esters. Key steps include:

- Halogenation : Bromination or iodination of the carbazole core at specific positions.

- Borylation : Introduction of the pinacol boronate ester group using reagents like bis(pinacolato)diboron.

- Alkylation : Attachment of the octyl group via nucleophilic substitution or alkylation reactions. Solvents such as THF, toluene, or DMF are employed, with reaction temperatures ranging from 60°C to 150°C .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Identifies proton environments and carbon backbone. For example, the boron-attached carbon may not appear in ¹³C NMR due to quadrupolar relaxation, necessitating ¹¹B NMR (δ ~31 ppm) for confirmation .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ calculated m/z 384.1896) .

- X-ray crystallography : Resolves planar carbazole geometry and dihedral angles (e.g., planar carbazole with ~65° phenyl ring tilt) using SHELX software .

Q. What is the role of the octyl group in the compound’s solubility and processing?

The octyl chain enhances solubility in non-polar solvents (e.g., toluene, hexane), critical for solution-processed applications like organic photovoltaics. Long alkyl chains reduce crystallinity, improving film-forming properties .

Q. How does the boron-containing moiety influence reactivity in cross-coupling reactions?

The pinacol boronate ester acts as a stable leaving group in Suzuki reactions, enabling efficient C–C bond formation. Its steric bulk (from tetramethyl groups) minimizes side reactions, while the boron-oxygen bonds stabilize the intermediate during catalysis .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki cross-coupling reactions during synthesis?

- Catalyst optimization : Increase Pd catalyst loading (e.g., 2–5 mol%) or use robust ligands like XPhos .

- Solvent selection : Polar aprotic solvents (DMF, THF) improve reaction homogeneity.

- Temperature control : Prolonged heating (24–50 hours) at 80–100°C ensures complete conversion .

Q. How to resolve discrepancies in NMR data, such as missing carbon signals?

- Quadrupolar broadening : Boron-attached carbons may not appear in ¹³C NMR; use ¹¹B NMR or HSQC/HMBC experiments to confirm connectivity .

- Dynamic effects : Variable-temperature NMR can resolve overlapping signals in flexible alkyl chains .

Q. What challenges arise in X-ray crystallography due to weak diffraction, and how are they mitigated?

- Crystal quality : Slow evaporation from ethanol/dichloromethane (1:1) yields suitable crystals.

- Data refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered alkyl chains. Multi-scan absorption corrections (via CrystalClear) improve data accuracy .

Q. How to optimize purification when dealing with similar by-products?

- Column chromatography : Use silica gel with hexane/ethyl acetate (10:1) gradients to separate boronate esters from halogenated impurities .

- Recrystallization : Ethanol/hexane mixtures selectively precipitate the target compound .

Q. How can computational methods predict electronic properties for optoelectronic applications?

- DFT calculations : Analyze HOMO/LUMO levels using crystallographic coordinates (e.g., planar carbazole enhances π-conjugation) .

- Electrochemical data : Cyclic voltammetry correlates with computed redox potentials for solar cell design .

Q. How to analyze electrochemical properties for electrogenerated chemiluminescence (ECL)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.